molecular formula C26H26N2O3 B12277282 Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Cat. No.: B12277282
M. Wt: 414.5 g/mol
InChI Key: VVZWFSIHTJAWJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include benzylamine, methoxybenzyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(Phenylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate
  • Methyl 3-[(Benzylamino)methyl]-1-(4-hydroxybenzyl)-1H-indole-6-carboxylate
  • Methyl 3-[(Benzylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-6-carboxylate

Uniqueness

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole core. The presence of both benzylamino and methoxybenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 3-[(benzylamino)methyl]-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate

InChI

InChI=1S/C26H26N2O3/c1-30-23-11-8-20(9-12-23)17-28-18-22(16-27-15-19-6-4-3-5-7-19)24-13-10-21(14-25(24)28)26(29)31-2/h3-14,18,27H,15-17H2,1-2H3

InChI Key

VVZWFSIHTJAWJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)CNCC4=CC=CC=C4

Origin of Product

United States

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